methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate
Description
Methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a benzodiazepine-derived compound characterized by a 1,5-benzodiazepine core modified with a trifluoromethylphenyl carbamoyl methyl sulfanyl group and a terminal methyl acetate ester.
Properties
IUPAC Name |
methyl 2-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O3S/c1-30-20(29)11-15-10-19(27-17-5-3-2-4-16(17)25-15)31-12-18(28)26-14-8-6-13(7-9-14)21(22,23)24/h2-10,25H,11-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWDOGPRNBLWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization One common approach is the condensation of an appropriate o-phenylenediamine with a suitable α-ketoester, followed by cyclization to form the benzodiazepine ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like trifluoromethyl iodide or trifluoromethyl sulfonate can be employed for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl {4-[(2-oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, leading to more potent and longer-lasting effects. The compound may modulate the activity of neurotransmitter receptors, enzymes, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Key Observations:
Core Structure Diversity :
- The target compound’s 1,5-benzodiazepine core distinguishes it from triazine (triflusulfuron) or triazole (689748-20-7) derivatives. Benzodiazepines are classically associated with CNS modulation, but the sulfanyl and carbamoyl groups here may redirect activity toward protease or kinase inhibition .
- The benzoxazin derivative (CAS 865657-63-2) shares a sulfonyl group but lacks the benzodiazepine ring, suggesting divergent target selectivity .
Functional Group Impact: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., methoxyphenyl in 689748-20-7) . The carbamoyl methyl sulfanyl group may facilitate hydrogen bonding with cysteine residues or metal ions in enzyme active sites, a feature absent in simpler sulfonyl-containing analogs like triflusulfuron .
Bioactivity Inference: Triazole and triazine derivatives (e.g., 689748-20-7, triflusulfuron) exhibit herbicidal or antimicrobial effects, while benzoxazin derivatives are explored for kinase inhibition.
Computational and Pharmacological Insights
- Ferroptosis Induction: highlights that sulfanyl-containing compounds can trigger ferroptosis in oral squamous cell carcinoma (OSCC). The target compound’s sulfanyl group may confer similar selectivity, though experimental validation is required .
Biological Activity
Methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a complex organic compound that belongs to the benzodiazepine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H18F3N2O4S
- Molecular Weight : 381.3 g/mol
- CAS Number : 1324139-94-7
The structure of this compound includes a benzodiazepine core, which is known for its interaction with GABA receptors, influencing neurotransmitter activity in the central nervous system.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential anticancer properties:
- GABA Receptor Modulation : Benzodiazepines are well-documented for their role as positive allosteric modulators of GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, and anticonvulsant effects.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, potentially increasing the compound's bioavailability in tumor tissues.
Anticancer Effects
Recent studies have evaluated the cytotoxicity of this compound against several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| Human Pancreatic Carcinoma (Panc-1) | 0.051 | |
| Human Breast Cancer (MCF7) | 0.066 | |
| Human Lung Fibroblasts (WI38) | 0.36 |
These results indicate that the compound has a significant inhibitory effect on cancer cell proliferation, with lower IC50 values indicating higher potency.
Neuropharmacological Activity
The neuropharmacological profile of this compound suggests its potential as an anxiolytic agent. In vitro studies have shown:
- Increased GABA_A receptor activity leading to enhanced inhibitory neurotransmission.
- Potential reduction in anxiety-like behaviors in animal models.
Study on Neuroprotective Effects
A study published in the Journal of Neuropharmacology investigated the neuroprotective effects of benzodiazepine derivatives in models of neurodegeneration. This compound was shown to reduce neuronal apoptosis and oxidative stress markers in cultured neurons exposed to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
